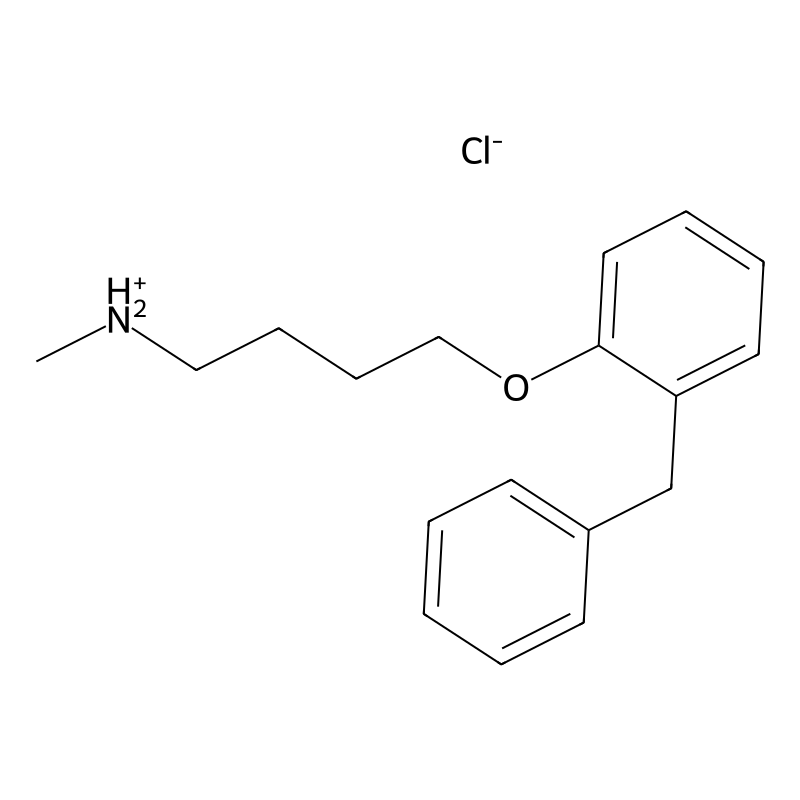Bifemelane hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Monoamine Oxidase Inhibition
Bifemelane hydrochloride is a monoamine oxidase (MAO) inhibitor. MAO is an enzyme that breaks down monoamines, a group of neurotransmitters crucial for mood, cognition, and movement. Bifemelane hydrochloride inhibits this breakdown, potentially increasing brain levels of these neurotransmitters. Studies show it acts as a:
- Selective inhibitor of monoamine oxidase A (MAO-A): Bifemelane hydrochloride has a stronger affinity for MAO-A compared to MAO-B, another type of MAO []. This selectivity is important as MAO-B inhibition is linked to some side effects of other MAO inhibitor medications [].
Potential Applications
Based on its MAO inhibitory properties, bifemelane hydrochloride is being investigated for its role in:
Treatment of depression
Studies suggest bifemelane hydrochloride exhibits antidepressant activity [].
Neurodegenerative diseases
Research explores its potential benefits in conditions like Parkinson's disease, where loss of dopamine, a monoamine neurotransmitter, plays a role. Bifemelane hydrochloride has shown promise in reversing symptoms like catalepsy in animal models [, ].
Cognitive and emotional disturbances after stroke
Early research suggests bifemelane hydrochloride might help improve cognitive and emotional problems following a stroke, possibly by influencing levels of neurotransmitters [].
Bifemelane hydrochloride, also known as 4-(O-benzylphenoxy)-N-methylbutylamine, is a synthetic compound classified as a monoamine oxidase inhibitor. It has been utilized primarily for its antidepressant and cerebral activator properties, particularly in treating patients with depressive symptoms following cerebral infarction and in cases of senile dementia. Despite its initial popularity in Japan, it was discontinued in 1998 due to concerns regarding its efficacy .
The chemical formula for bifemelane hydrochloride is C₁₈H₂₃NO·HCl, with a molecular weight of approximately 305.84 g/mol. Its structure features a diphenylmethane moiety, characteristic of compounds within this class .
Bifemelane acts primarily as a reversible inhibitor of MAO-A and an irreversible inhibitor of MAO-B []. This prevents the breakdown of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain []. These elevated neurotransmitter levels are believed to contribute to bifemelane's antidepressant and cognitive-enhancing effects in patients with cerebral infarction and dementia [, ]. Additionally, bifemelane may enhance the cholinergic system in the brain, further influencing cognitive function [].
Bifemelane hydrochloride is generally well-tolerated, but side effects can occur, including dizziness, headache, nausea, and dry mouth []. Due to its MAOI activity, bifemelane can interact with certain foods and medications, potentially leading to a serious reaction called serotonin syndrome []. It is crucial for patients taking bifemelane to follow strict dietary and medication restrictions as advised by their physician [].
Bifemelane hydrochloride acts primarily as a reversible inhibitor of monoamine oxidase A and a non-competitive inhibitor of monoamine oxidase B. This inhibition leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, contributing to its antidepressant effects . The compound also exhibits weak norepinephrine reuptake inhibition, enhancing its therapeutic potential.
Bifemelane hydrochloride has demonstrated several biological activities:
- Cerebral Circulation Improvement: Studies indicate that bifemelane enhances cerebral oxygen metabolism and blood flow, particularly beneficial for patients with cerebrovascular diseases .
- Neuroprotective Effects: It shows nootropic properties by enhancing cholinergic activity and possibly protecting neurons from damage .
- Antidepressant Activity: As a monoamine oxidase inhibitor, it alleviates depressive symptoms by modulating neurotransmitter levels .
The synthesis of bifemelane hydrochloride involves several steps:
- Formation of the Diphenylmethane Framework: The initial step includes the reaction of appropriate phenolic compounds to form the diphenylmethane structure.
- Alkylation: The introduction of the butylamine group occurs through alkylation reactions.
- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base compound with hydrochloric acid.
Details on specific reagents and conditions are typically proprietary or found in specialized chemical literature.
Bifemelane hydrochloride has been explored for various applications:
- Treatment of Depression: Primarily used in clinical settings for patients with depressive symptoms related to cerebrovascular incidents.
- Cognitive Enhancement: Investigated for its potential use in treating cognitive decline associated with aging and neurodegenerative diseases.
- Glaucoma Treatment: Some studies suggest efficacy in managing glaucoma due to its effects on ocular blood flow .
Bifemelane hydrochloride has been shown to interact with various other compounds:
- Central Nervous System Depressants: Co-administration with drugs like baclofen may enhance CNS depressant effects .
- Cholinergic Agents: It has been studied alongside acetylcholine to evaluate its effects on neuronal activity, indicating a complex interaction with cholinergic systems .
Similar Compounds
Several compounds share structural or functional similarities with bifemelane hydrochloride. Here are some notable examples:
| Compound Name | Type | Key Features |
|---|---|---|
| Selegiline | Monoamine Oxidase Inhibitor | Selective MAO-B inhibitor; used in Parkinson's disease. |
| Phenelzine | Monoamine Oxidase Inhibitor | Non-selective MAO inhibitor; used for depression. |
| Moclobemide | Monoamine Oxidase Inhibitor | Reversible MAO-A inhibitor; fewer dietary restrictions. |
| Trazodone | Serotonin Antagonist | Primarily used as an antidepressant; modulates serotonin levels. |
Uniqueness of Bifemelane Hydrochloride
Bifemelane hydrochloride is unique due to its dual action on both isoenzymes of monoamine oxidase and its additional weak norepinephrine reuptake inhibition. This combination may provide comprehensive benefits in treating specific neuropsychiatric conditions, distinguishing it from other monoamine oxidase inhibitors that typically target one enzyme more selectively .








